(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
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Overview
Description
RU1968 is a synthetic organic compound known for its role as a cross-species inhibitor of the cation channel of sperm (CatSper) calcium channels. This compound is particularly significant in the study of sperm physiology and fertility, as it can be used as a chemical probe to elucidate the function of CatSper channels in sperm from different species .
Preparation Methods
Synthetic Routes and Reaction Conditions
RU1968 is synthesized through a multi-step process starting from (+)-estrone. The synthesis involves a Wittig reaction as the key step, leading to a diastereomerically pure 17β-configured aldehyde. Subsequent reductive amination yields diastereomerically and enantiomerically pure amines .
Industrial Production Methods
Due to its complex synthesis involving multiple chiral centers, RU1968 is not commercially available and is typically synthesized in research laboratories. The process involves careful control of reaction conditions to ensure the purity and stereochemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
RU1968 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
RU1968 is widely used in scientific research, particularly in the fields of:
Chemistry: As a chemical probe to study the function of CatSper channels.
Biology: To investigate the role of CatSper channels in sperm physiology and fertility.
Medicine: Potential applications in the development of male contraceptives.
Industry: Used in research and development of new pharmaceuticals targeting CatSper channels.
Mechanism of Action
RU1968 exerts its effects by inhibiting the CatSper calcium channels in sperm. This inhibition disrupts the intracellular calcium concentration, affecting the swimming behavior of sperm. The compound mimics CatSper dysfunction and suppresses motility responses evoked by progesterone, an oviductal steroid known to activate CatSper .
Comparison with Similar Compounds
RU1968 is unique due to its potent and selective inhibition of CatSper channels across different species. Similar compounds include:
Ethylenediamine derivatives: These compounds also inhibit CatSper channels but may have different potencies and selectivities.
Steroidal inhibitors: These compounds share structural similarities with RU1968 and can also inhibit CatSper channels
RU1968 stands out due to its well-characterized and fairly selective inhibition of CatSper channels, making it a valuable tool in reproductive biology research .
Properties
Molecular Formula |
C24H38N2O |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H38N2O/c1-16(25-13-14-26(3)4)22-9-10-23-21-7-5-17-15-18(27)6-8-19(17)20(21)11-12-24(22,23)2/h6,8,15-16,20-23,25,27H,5,7,9-14H2,1-4H3/t16-,20+,21+,22+,23-,24+/m1/s1 |
InChI Key |
OQLPSYJNZRYLOQ-VMQDKKENSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@H]2CCC4=C3C=CC(=C4)O)C)NCCN(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NCCN(C)C |
Origin of Product |
United States |
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